molecular formula C12H13N3O4S B1395597 Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 76360-81-1

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1395597
CAS No.: 76360-81-1
M. Wt: 295.32 g/mol
InChI Key: DYADCDHHJJBFRO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a hydroxy group, a methylthio group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a pyridine derivative and a suitable amine can form the pyrido[2,3-d]pyrimidine ring system.

    Introduction of Functional Groups: The hydroxy, methylthio, and ethyl ester groups are introduced through various substitution reactions. For example, the hydroxy group can be added via hydroxylation, while the methylthio group can be introduced through a thiolation reaction using methylthiolating agents.

    Final Esterification: The ethyl ester group is typically introduced through esterification reactions, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form halogen derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives:

Properties

IUPAC Name

ethyl 5-hydroxy-8-methyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-4-19-11(18)7-8(16)6-5-13-12(20-3)14-9(6)15(2)10(7)17/h5,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYADCDHHJJBFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716352
Record name Ethyl 5-hydroxy-8-methyl-2-(methylsulfanyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-81-1
Record name Ethyl 5-hydroxy-8-methyl-2-(methylsulfanyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4.54 g. (0.02 mole) of 4-methylamino-2-methylthio-5-pyrimidine carboxylic acid ethyl ester in 100 ml. of anhydrous diethyl ether was added 1.5 g. (0.01 mole) of ethyl malonyl chloride. The mixture was stirred at room temperature for 1 hour. The mixture was filtered and the filtrate was evaporated in a rotary evaporator. The residue was triturated with a few ml. of diethyl ether and was filtered. The filtrate was evaporated and the residue was dissolved in 10 ml. of ethanol. This solution was added to a solution of 0.37 g. (0.015 g atom) of sodium in 20 ml. of ethanol. The mixture was stirred at room temperature for 10 minutes. The mixture was diluted with water and was acidified with glacial acetic acid. The precipitate which formed was collected, air dried and was recrystallized from ethanol to afford 0.4 g. of title product--m.p. 166°-168° C.
Quantity
0.02 mol
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reactant
Reaction Step One
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0.01 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

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